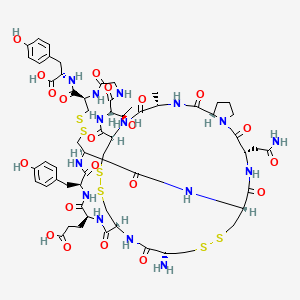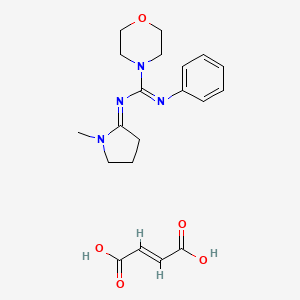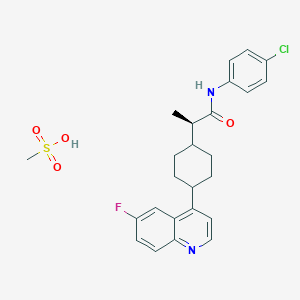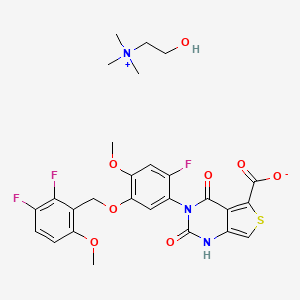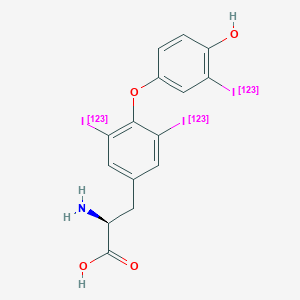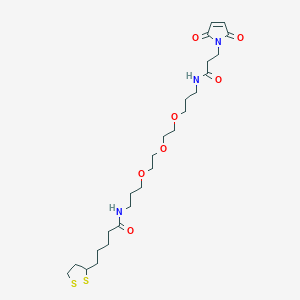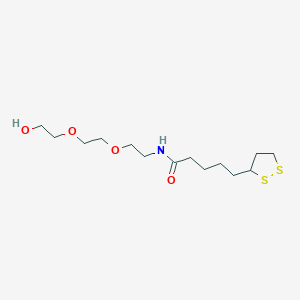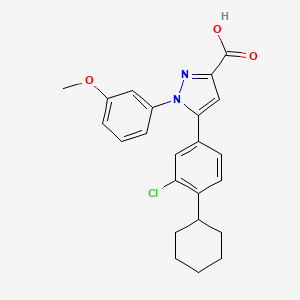
TC Lpa5 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TC LPA5 4: この化合物は、単離されたヒト血小板の溶血リン脂質酸誘発凝集を阻害し、80種類以上のスクリーニングされた標的化合物の中で溶血リン脂質酸受容体5に対して選択性を示します 。主に、さまざまな生物学的プロセスにおける溶血リン脂質酸受容体5の役割を研究する科学研究で使用されます。
科学的研究の応用
TC LPA5 4 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of lysophosphatidic acid receptor 5 antagonists.
Biology: Employed in research to understand the role of lysophosphatidic acid receptor 5 in cellular processes such as cell proliferation, migration, and signaling.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, where lysophosphatidic acid receptor 5 is implicated in tumor growth and metastasis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting lysophosphatidic acid receptor 5
作用機序
TC LPA5 4は、溶血リン脂質酸受容体5に特異的に結合して阻害することにより、その効果を発揮します。この阻害は、溶血リン脂質酸が受容体を活性化することを防ぎ、それにより細胞増殖、遊走、およびその他の細胞プロセスに関与する下流のシグナル伝達経路をブロックします。 関与する分子標的と経路には、細胞の生存と増殖に不可欠なホスホイノシチド3キナーゼ(PI3K)/Akt経路が含まれます .
生化学分析
Biochemical Properties
TC Lpa5 4 plays a crucial role in biochemical reactions by acting as an antagonist to the LPA5 receptor. This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. This compound inhibits LPA-induced aggregation of isolated human platelets with an IC50 of 800 nM . It interacts with the LPA5 receptor, preventing the binding of LPA and thereby inhibiting downstream signaling pathways. This interaction is highly selective, as this compound displays specificity for LPA5 over other molecular targets .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In thyroid cancer cells, this compound inhibits cell proliferation and migration . It has been shown to significantly inhibit the proliferation of CGTH-W3, TPC-1, B-CAPAP, and BHT101 thyroid cancer cells, with IC50 values ranging from 55.9 μM to 103.0 μM . Additionally, this compound inhibits LPA-stimulated migration of CGTH-W3 and TPC-1 cells by approximately 30% . These effects are mediated through the inhibition of the LPA5 receptor, which plays a role in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the LPA5 receptor. By binding to this receptor, this compound prevents the activation of downstream signaling pathways that are typically triggered by LPA. This includes the inhibition of the PI3K/Akt pathway, which is known to play a role in cell proliferation and survival . This compound also inhibits the phosphorylation of Akt and p70S6K1, key components of the PI3K/Akt pathway, in CGTH-W3 and TPC-1 cells . This inhibition leads to a decrease in cell proliferation and migration, highlighting the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. In in vitro studies, this compound significantly inhibits the proliferation and migration of thyroid cancer cells within 24 hours . In in vivo studies, this compound delays the growth of CGTH-W3 xenografts in nude mice when administered at a dosage of 10 mg/kg via intraperitoneal injection for two weeks . The compound’s stability and degradation over time have not been extensively studied, but its long-term effects on cellular function suggest potential for sustained therapeutic benefits.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In nude mice with CGTH-W3 xenografts, a dosage of 10 mg/kg administered via intraperitoneal injection for two weeks significantly inhibited tumor growth, with an inhibitory rate of 46.7% . Higher dosages and long-term administration have not been extensively studied, but it is important to consider potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in metabolic pathways related to the LPA5 receptor. By inhibiting this receptor, this compound affects the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival . The compound’s interaction with the LPA5 receptor and subsequent inhibition of downstream signaling pathways highlight its role in modulating metabolic flux and metabolite levels in cells.
準備方法
合成ルートと反応条件: 詳細な合成ルートと反応条件は、機密情報であり、公表されていません .
工業生産方法: TC LPA5 4の工業生産は、一般的に、高純度と高収率を確保するために、管理された条件下で行われます。 この化合物は、複雑な有機合成と精製プロセスを扱うための設備を備えた専門施設で合成されます .
化学反応の分析
反応の種類: TC LPA5 4は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体となることがあります。
還元: 還元反応を実行して、化合物中に存在する官能基を変換できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、置換反応はさまざまな置換類似体を生成する可能性があります .
科学研究アプリケーション
This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。
化学: 溶血リン脂質酸受容体5アンタゴニストの化学的性質と反応性を研究するために使用されます。
生物学: 細胞増殖、遊走、シグナル伝達などの細胞プロセスにおける溶血リン脂質酸受容体5の役割を理解するための研究に使用されます。
医学: 溶血リン脂質酸受容体5が腫瘍の増殖と転移に関与しているがんなどの疾患の治療における潜在的な治療用途について調査されています。
類似化合物との比較
類似化合物:
- 1-オレオイル溶血リン脂質酸ナトリウム
- DBIBB
- Ki16425
- AM966
- テトラデシルホスホネート
- ASP6432
- H2L 5765834
- BMS-986020
独自性: TC LPA5 4は、他の溶血リン脂質酸受容体に対する高い溶血リン脂質酸受容体5選択性と、溶血リン脂質酸誘発血小板凝集とがん細胞増殖に対する強力な阻害効果においてユニークです .
特性
IUPAC Name |
5-(3-chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-29-18-9-5-8-17(13-18)26-22(14-21(25-26)23(27)28)16-10-11-19(20(24)12-16)15-6-3-2-4-7-15/h5,8-15H,2-4,6-7H2,1H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNALUYKEGYUHQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)C4CCCCC4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
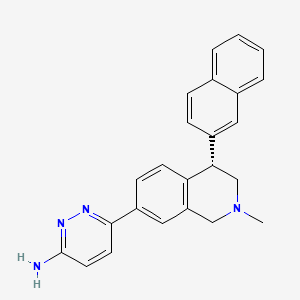
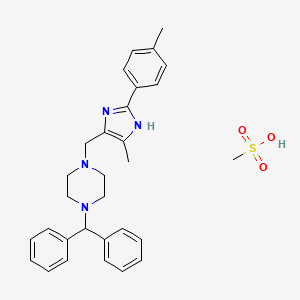
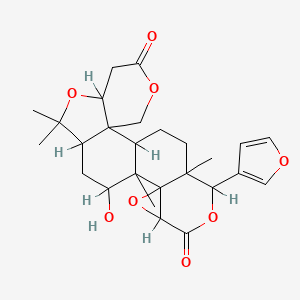
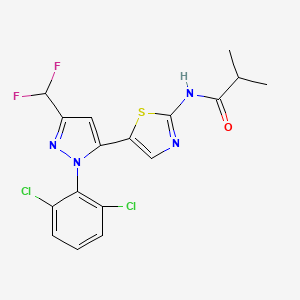
![Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester](/img/structure/B608577.png)
![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)
